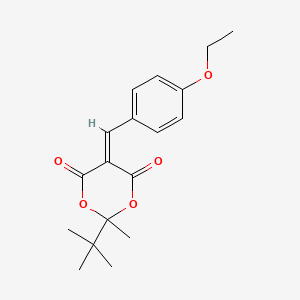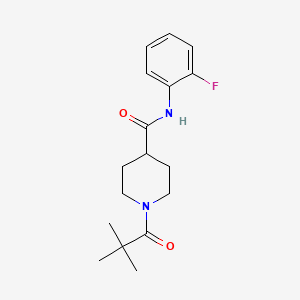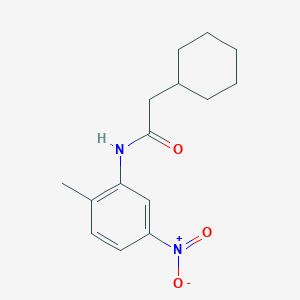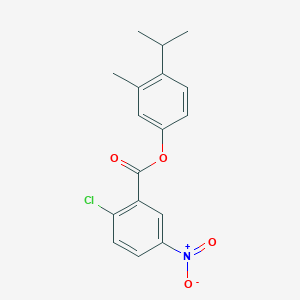![molecular formula C17H16N2O3 B5769743 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione, also known as PPAP, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. PPAP is a derivative of pyrovalerone, which is a stimulant drug that has been used illicitly. However, PPAP has been found to have different pharmacological properties and may have potential therapeutic applications.
Mécanisme D'action
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to work by increasing the levels of dopamine and norepinephrine in the brain. This can lead to improved cognitive function and mood. This compound has also been found to have antioxidant properties, which can protect the brain from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and mood. This compound has also been found to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, this compound has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, this compound has been found to have low toxicity and is relatively safe to use. However, one of the limitations of using this compound in lab experiments is that it is a relatively new compound and there is still much to be learned about its pharmacological properties.
Orientations Futures
There are a number of potential future directions for research on 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective properties and may be useful in the development of new drugs. Another area of research is in the development of new drugs for the treatment of depression and other mood disorders. This compound has been found to have mood-enhancing properties and may be useful in the development of new drugs. Additionally, there is potential for research on the use of this compound in the treatment of other conditions such as ADHD and narcolepsy.
Méthodes De Synthèse
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione can be synthesized using a multistep process that involves the reaction of 4-phenoxybenzaldehyde with nitroethane to form 4-phenoxyphenyl-2-nitropropene. The nitro group is then reduced to an amine using hydrogen gas and a catalyst. The resulting amine is then reacted with ethyl acetoacetate to form the final product, this compound.
Applications De Recherche Scientifique
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective properties and can prevent the death of neurons in the brain.
Propriétés
IUPAC Name |
1-[(4-phenoxyanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-11-17(21)19(16)12-18-13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUWDMRWRINJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)


![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)



![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)

![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)